molecular formula C17H14ClN3OS2 B2933864 N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-17-9

N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2933864
CAS No.: 864917-17-9
M. Wt: 375.89
InChI Key: XTFXQECGKZVXFQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 3-chlorophenyl group linked via a thioether bridge to a 1,2,4-thiadiazole ring substituted with a p-tolyl (4-methylphenyl) group. This compound belongs to a class of molecules where the thiadiazole core and acetamide functionality are critical for modulating biological activity, particularly in enzyme inhibition and anti-inflammatory applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11-5-7-12(8-6-11)16-20-17(24-21-16)23-10-15(22)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFXQECGKZVXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and biological effects based on various studies.

The synthesis of this compound typically involves the reaction of 3-chlorophenylamine with 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of an acylating agent under reflux conditions. Common solvents for this reaction include ethanol or acetonitrile. The product is isolated through filtration and purified by recrystallization .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The thiadiazole ring structure may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Anticancer Activity : Research indicates that the compound can interfere with cellular proliferation pathways. It has been shown to induce cell cycle arrest in cancer cells and promote apoptosis through various mechanisms, including the inhibition of kinases like ERK1/2 .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes findings from various research studies regarding its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)10.5Alam et al., 2011
SK-MEL-2 (Skin Cancer)4.27Alam et al., 2011
PC3 (Prostate Cancer)22.19Mohammadi-Farani et al., 2014
MDA-MB-231 (Breast Cancer)9Aliabadi et al., 2013

These findings demonstrate that this compound exhibits potent cytotoxicity against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial potential:

  • Bacterial Inhibition : Studies have shown that derivatives of thiadiazoles can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Some derivatives have also shown antifungal properties, making them candidates for further development as therapeutic agents against infections .

Case Studies and Research Findings

Several case studies highlight the effectiveness of thiadiazole derivatives in preclinical settings:

  • Alam et al. (2011) reported that compounds similar to this compound showed significant growth inhibition in multiple human cancer cell lines.
  • Hosseinzadeh Leila et al. (2013) synthesized a series of thiadiazoles and evaluated their anticancer activity against prostate and breast cancer cell lines using MTT assays. The results indicated that modifications to the thiadiazole ring could enhance anticancer activity.
  • Flefel et al. (2017) explored a range of thiadiazole derivatives for their anticancer properties against liver and colorectal carcinoma cell lines, demonstrating moderate to good efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Heterocyclic Cores

Thiadiazole vs. Triazolothiadiazole Derivatives
  • Target Compound : The 1,2,4-thiadiazole core is central to its structure.
  • Triazolothiadiazole Analog : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 42 ± 1 nM against CDK5/p25) demonstrates high potency due to the fused triazole-thiadiazole system, which likely enhances π-π stacking and hydrogen bonding .
  • Key Insight : The triazolothiadiazole scaffold improves kinase inhibition efficacy compared to simple thiadiazoles, though synthetic complexity may increase.
Thiadiazole vs. Oxadiazole Derivatives
  • Oxadiazole Analog: N-(3-chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide replaces the sulfur atom in the thiadiazole ring with oxygen.
Thiadiazole vs. Triazole Derivatives
  • Triazole Analog: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide substitutes the thiadiazole with a triazole ring. The pyridyl group introduces additional hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
Chlorophenyl vs. Methoxyphenyl Substitution
  • Methoxyphenyl Analog: N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide () replaces the 3-chloro group with a methoxy substituent.
p-Tolyl vs. Phenyl Substitution
  • The p-tolyl group in the target compound enhances hydrophobicity, favoring interactions with hydrophobic enzyme pockets. In contrast, ’s compounds with phenyl groups on triazolothiadiazole exhibit nM-range IC₅₀ values, suggesting that methyl substitution (p-tolyl) could further optimize activity .

Thioether Linkage vs. Oxygen-Based Linkages

  • The thioether bridge in the target compound may improve metabolic stability compared to oxygen-linked analogs (e.g., ester or ether linkages). For example, (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (IC₅₀ = 45.6 µM for NO inhibition) uses a phenoxy linkage, which is more prone to oxidative degradation .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Reference
N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide 1,2,4-Thiadiazole 3-Chlorophenyl, p-tolyl Not reported -
N-(4-Methyl-5-(6-phenyl-triazolo[3,4-b]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolothiadiazole Phenyl, methylthiophen 42 ± 1 nM (CDK5/p25 inhibition)
(Z)-N-(3-Chlorophenyl)-2-(4-(methoxymethyl-thiazolidine)phenoxy)acetamide Thiazolidine 3-Chlorophenyl, methoxymethyl 45.6 µM (NO inhibition)
N-(3-chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide 1,2,4-Oxadiazole 3-Chlorophenyl, p-tolyl Not reported

Research Findings and Implications

Heterocycle Optimization : Thiadiazole and triazolothiadiazole cores are associated with higher potency in kinase inhibition compared to thiazolidine or oxadiazole derivatives .

Substituent Effects :

  • Electron-withdrawing groups (e.g., 3-chloro) enhance binding affinity in enzyme targets.
  • Hydrophobic substituents (e.g., p-tolyl) improve interactions with hydrophobic binding pockets.

Linkage Stability : Thioether bridges offer metabolic stability advantages over oxygen-based linkages, critical for in vivo efficacy .

Q & A

Q. What are the standard synthetic protocols for N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves three key steps:

Formation of the thiadiazole core : Cyclization of thiosemicarbazides or thiourea derivatives with carboxylic acids under reflux conditions, often using phosphorus oxychloride (POCl₃) as a catalyst .

Thioether linkage : Reacting the thiadiazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base and dioxane as a solvent. This step forms the acetamide-thioether bond .

Final coupling : Introducing the 3-chlorophenyl group via nucleophilic substitution or condensation reactions. Purification is achieved through recrystallization from ethanol-DMF mixtures .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • 1H/13C-NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and p-tolyl groups) and acetamide carbonyl signals (δ ~165–170 ppm) .
  • LC-MS/MS : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to confirm the thiadiazole and thioether linkages .
  • Elemental Analysis : Validate purity by matching experimental C, H, N, and S percentages with theoretical values .

Advanced Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

DFT studies (e.g., B3LYP/6-31G* level) can:

  • Map molecular electrostatic potential (MESP) to predict reactive sites for electrophilic/nucleophilic attacks .
  • Analyze HOMO-LUMO gaps to estimate kinetic stability and charge-transfer interactions, which correlate with biological activity .
  • Simulate FTIR spectra to assign vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹) and validate experimental data .

Q. How should researchers design experiments to evaluate anticancer activity and resolve contradictions in potency data?

  • Cell Line Selection : Use A549 (lung adenocarcinoma) and NIH/3T3 (normal fibroblast) cells to assess selective cytotoxicity .
  • Dose-Response Assays : Calculate IC₅₀ values (e.g., 23.30 µM for active analogs) and compare with standards like cisplatin .
  • Apoptosis Analysis : Employ flow cytometry with Annexin V/PI staining to quantify programmed cell death .
  • Data Contradictions : Address variability by standardizing assay conditions (e.g., serum concentration, incubation time) and validating results across multiple replicates .

Q. What strategies optimize the synthesis yield and purity of the thiadiazole-acetamide scaffold?

  • Reaction Solvent : Replace dioxane with acetonitrile to enhance solubility of intermediates and reduce side-product formation .
  • Catalyst Screening : Test alternatives to TEA, such as DMAP, to improve acylation efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher-purity isolates .

Q. How does structural modification of the thiadiazole ring impact biological activity?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) on the thiadiazole increases cytotoxicity by enhancing DNA intercalation .
  • Heteroatom Replacement : Replacing sulfur with oxygen in the thiadiazole ring reduces metabolic stability but may improve solubility .

Methodological Considerations

Q. How to investigate thione-thiol tautomerism in related analogs?

  • Spectroscopic Tracking : Use UV-Vis spectroscopy to monitor tautomeric shifts (e.g., λmax changes at 250–300 nm) in solvents of varying polarity .
  • Theoretical Modeling : Compare DFT-calculated tautomer energies to identify the dominant form in physiological conditions .

Q. What are best practices for stability testing under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation products via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and storage recommendations (e.g., 2–8°C) .

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